4-Butyl-2-chloropyrimidine
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Overview
Description
4-Butyl-2-chloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a butyl group at the 4-position and a chlorine atom at the 2-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-chloropyrimidine with butyl lithium or butyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Butyl alcohol or butyric acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Butyl-2-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Butyl-2-chloropyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the modulation of signal transduction pathways. The molecular targets and pathways involved vary depending on the specific derivative or application .
Comparison with Similar Compounds
2-Chloropyrimidine: Lacks the butyl group and has different reactivity and applications.
4-Butylpyrimidine: Lacks the chlorine atom and has different chemical properties.
2,4-Dichloropyrimidine: Contains two chlorine atoms and exhibits different reactivity patterns.
Uniqueness: 4-Butyl-2-chloropyrimidine is unique due to the presence of both a butyl group and a chlorine atom, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-butyl-2-chloropyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3 |
InChI Key |
YQGUUMHQZKAIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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